molecular formula C18H31NO4 B1195378 Bisoprolol CAS No. 66722-44-9

Bisoprolol

カタログ番号: B1195378
CAS番号: 66722-44-9
分子量: 325.4 g/mol
InChIキー: VHYCDWMUTMEGQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビスプロロールは、β遮断薬として一般的に知られている、心臓選択性β1アドレナリン受容体遮断薬です。主に高血圧、狭心症、心不全などの心臓血管疾患の管理に使用されます。 ビスプロロールは、心拍数と収縮力を低下させることで血圧を下げ、心臓の酸素需要を減少させます .

準備方法

ビスプロロールは、いくつかの方法で合成できます。一般的な合成経路の1つは、4-イソプロポキシエトキシメチルフェノールをエピクロロヒドリンと反応させて2-[4-(2-イソプロポキシエトキシ)メチル]フェノキシメチルオキシランを生成することです。 この中間体を次にイソプロピルアミンと反応させてビスプロロールを得ます . 工業生産方法は、多くの場合、類似の工程を伴いますが、大規模生産向けに最適化されており、高収率と純度が保証されています .

化学反応解析

ビスプロロールは、以下を含むさまざまな化学反応を起こします。

    酸化: ビスプロロールは、酸化されてさまざまな代謝物を生成する可能性があります。

    還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

    置換: ビスプロロールは、特にフェノール基とアミン基に関与する置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、一般的に体内で排泄されるか、さらに代謝される代謝物です .

科学研究の応用

ビスプロロールは、さまざまな科学研究の応用があります。

    化学: β遮断薬とそのさまざまな受容体との相互作用に関する研究でモデル化合物として使用されます。

    生物学: 細胞プロセスに対する効果と、βアドレナリン受容体との相互作用について研究されています。

    医学: 心臓血管疾患の治療における有効性を評価するために、臨床試験で広く使用されています。

    産業: 新しい医薬製剤と薬物送達システムの開発に採用されています

化学反応の分析

Bisoprolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly involving its phenolic and amine groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically metabolites that are either excreted or further metabolized in the body .

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Delivery Systems
The amphiphilic nature of 2-Methylene-beta-alanine allows it to form micelles and liposomes, which are effective in encapsulating hydrophobic drugs. This enhances the solubility and bioavailability of these compounds, making them more effective in therapeutic applications. The ability to modify drug release profiles through the use of this compound can lead to improved patient outcomes in various treatments.

1.2 Antioxidant Properties
While 2-Methylene-beta-alanine itself does not exhibit antioxidant properties, it contributes to increased levels of carnosine in tissues. Carnosine is known for its ability to scavenge reactive oxygen species (ROS), thereby potentially mitigating oxidative stress and enhancing cellular protection against damage caused by free radicals.

Sports Nutrition

2.1 Performance Enhancement
Research indicates that supplementation with beta-alanine can enhance athletic performance by increasing muscle carnosine content. This results in improved buffering capacity during high-intensity exercise, which can delay fatigue and enhance endurance. A study on recreationally trained men demonstrated that a sustained-release formulation of beta-alanine improved performance metrics and reduced symptoms of paraesthesia commonly associated with beta-alanine supplementation .

2.2 Case Study: Equestrian Performance
In a study involving Yili horses participating in speed racing, beta-alanine supplementation resulted in a significant improvement in performance, with test group horses completing races faster than control group horses. The supplementation also led to increased levels of antioxidants in the blood, suggesting a dual benefit of enhanced performance and reduced oxidative stress during exercise .

Biochemical Research

3.1 Modulation of Enzymatic Activity
2-Methylene-beta-alanine has been studied for its potential to modulate the activity of various enzymes, including cytochrome c oxidase. Research indicates that increasing concentrations of this compound can significantly decrease enzyme function, suggesting applications in metabolic disorders where modulation of mitochondrial respiration is desired.

3.2 Biosynthesis of Natural Products
The incorporation of beta-amino acids like 2-Methylene-beta-alanine into natural products is an area of active research. The ability to swap beta-amino acid moieties with different side chains could lead to the development of novel bioactive compounds with therapeutic potential .

Summary Table of Applications

Application Area Description Key Findings/Studies
Drug Delivery SystemsFormation of micelles/liposomes for hydrophobic drug encapsulationEnhances solubility and bioavailability
Antioxidant PropertiesIncreases carnosine levels for ROS scavengingMitigates oxidative stress
Sports NutritionImproves muscle performance and endurance through increased carnosine contentSignificant improvements noted in athletic trials
Biochemical ResearchModulates enzymatic activity; potential applications in metabolic disordersDecreased enzyme function observed with increased concentrations
BiosynthesisPotential for creating novel bioactive compounds through biosynthetic engineeringExploration ongoing for new natural products

作用機序

ビスプロロールは、心臓のβ1アドレナリン受容体を選択的に遮断することにより、その効果を発揮します。この作用は、心拍数と収縮力を低下させ、心臓の出力と血圧の低下につながります。 関与する分子標的は、交感神経系の一部であるβ1アドレナリン受容体です .

類似化合物との比較

生物活性

Bisoprolol is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and heart failure. Its pharmacological properties, mechanisms of action, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits its therapeutic effects through competitive inhibition of beta-1 adrenergic receptors located predominantly in the heart. By blocking these receptors, this compound reduces cardiac output and lowers heart rate, which decreases myocardial oxygen demand. Additionally, it is believed to lower renin secretion from the kidneys, further contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by moderate lipophilicity and high bioavailability. It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Variations in these enzymes due to genetic polymorphisms can influence this compound's plasma concentrations and therapeutic outcomes .

Heart Failure

The Cardiac Insufficiency this compound Study II (CIBIS-II) demonstrated that this compound significantly reduces mortality in patients with chronic heart failure. Key findings include:

  • All-Cause Mortality : A relative reduction of 29.3% compared to placebo (hazard ratio 0.66; 95% CI 0.54–0.81) was observed .
  • Sudden Death : Fewer sudden deaths occurred in the this compound group (3.6% vs. 6.3% in placebo) with a hazard ratio of 0.56 .

Table 1: Summary of CIBIS-II Findings

OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)
All-Cause Mortality156 (11.8%)228 (17.3%)0.66 (0.54–0.81)
Sudden Death48 (3.6%)83 (6.3%)0.56 (0.39–0.80)
Hospitalization for HFReducedIncreased-

Hypertension

In patients with mild to moderate hypertension, this compound has shown significant reductions in blood pressure and heart rate:

  • Blood Pressure Reduction : After six weeks of treatment, systolic blood pressure decreased by an average of 14.3 mmHg and diastolic by 8.4 mmHg .
  • Heart Rate Reduction : The average reduction in heart rate was noted to be approximately 6 BPM .

BISOCOR Observational Study

This study evaluated the long-term effects of this compound on patients with heart failure over nine months:

  • Ejection Fraction Improvement : An increase of 0.06 in ejection fraction was recorded.
  • Adverse Effects : Approximately 10% of patients discontinued due to adverse effects, indicating a need for careful monitoring during treatment .

This compound in COPD Study (BICS)

A recent randomized clinical trial assessed this compound's efficacy in patients with chronic obstructive pulmonary disease (COPD):

  • Study Design : Patients were randomized to receive either this compound or placebo.
  • Findings : While initial results indicated potential benefits, further analysis is ongoing to confirm efficacy in this population .

特性

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022682
Record name Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

445.0±45.0
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

7.07e-02 g/L
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Though the mechanism of action of bisoprolol has not been fully elucidated in hypertension, it is thought that therapeutic effects are achieved through the antagonism of β-1adrenoceptors to result in lower cardiac output. Bisoprolol is a competitive, cardioselective β1-adrenergic antagonist. When β1-receptors (located mainly in the heart) are activated by adrenergic neurotransmitters such as epinephrine, both the blood pressure and heart rate increase, leading to greater cardiovascular work, increasing the demand for oxygen. Bisoprolol reduces cardiac workload by decreasing contractility and the need for oxygen through competitive inhibition of β1-adrenergic receptors. Bisoprolol is also thought to reduce the output of renin in the kidneys, which normally increases blood pressure. Additionally, some central nervous system effects of bisoprolol may include diminishing sympathetic nervous system output from the brain, decreasing blood pressure and heart rate.
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66722-44-9
Record name Bisoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoprolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y41JS2NL6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bisoprolol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100-103, 100 °C
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of bisoprolol was prepared as follows. To 529.2 g of purified water were added 180 g of bisoprolol fumarate 2:1. The mixture was stirred for 10 minutes to dissolve the drug. 10.8 g of talc USP (Whitaker, Clark and Daniels Inc., South Plainfield, N.J., USA) were added to the solution and the mixture was stirred for 20 minutes.
[Compound]
Name
talc
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
529.2 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bisoprolol
Reactant of Route 3
Reactant of Route 3
Bisoprolol
Reactant of Route 4
Reactant of Route 4
Bisoprolol
Reactant of Route 5
Bisoprolol
Reactant of Route 6
Reactant of Route 6
Bisoprolol
Customer
Q & A

Q1: How does bisoprolol exert its effects on the cardiovascular system?

A1: this compound is a highly selective β1-adrenergic receptor antagonist []. This means it primarily blocks the action of adrenaline and noradrenaline at the β1-adrenergic receptors found mainly in the heart. [, , ] By blocking these receptors, this compound reduces heart rate, myocardial contractility, and ultimately lowers blood pressure. [, , ]

Q2: Does this compound affect β2-adrenergic receptors?

A2: this compound exhibits high selectivity for β1-adrenergic receptors, demonstrating minimal effects on bronchial β2-adrenergic receptors at therapeutic doses. [, ] This selectivity makes it a preferred choice for treating hypertension in patients with asthma compared to less selective beta-blockers like atenolol. []

Q3: Are there any potential long-term benefits of this compound beyond its immediate hemodynamic effects?

A3: Research suggests that this compound might provide additional benefits by reducing oxidative stress and inflammation, particularly in the context of heart failure. [, ] Studies in animal models have shown that this compound can improve cardiac function, reduce myocardial damage, and delay the progression of heart failure, potentially by attenuating oxidative stress and reducing the levels of inflammatory markers. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C18H31NO4 and a molecular weight of 325.44 g/mol. This information is essential for researchers working on synthesizing, characterizing, and formulating this compound for various applications.

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Spectroscopic techniques like UV-Vis spectrophotometry are frequently employed for the analysis of this compound. This compound exhibits maximum UV absorbance (λmax) at 208 nm. [] This property enables its detection and quantification using high-performance liquid chromatography (HPLC) coupled with UV detectors. [, ]

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours. [, , ] It has a relatively long half-life of 10-12 hours, allowing for once-daily dosing. [, ] this compound is primarily metabolized in the liver and excreted in the urine. []

Q7: How do the pharmacokinetic properties of this compound compare to other beta-blockers?

A7: this compound's longer half-life allows for once-daily dosing compared to other beta-blockers like atenolol, which requires twice-daily administration. [, , ] This difference in dosing frequency can influence patient adherence and potentially impact therapeutic outcomes.

Q8: What are the main clinical indications for this compound?

A8: this compound is primarily used to treat hypertension, angina pectoris, and chronic heart failure. [, , , ] Its beneficial effects on heart rate, blood pressure, and myocardial oxygen consumption contribute to its efficacy in these conditions. [, , ]

Q9: How does this compound compare to other beta-blockers in treating heart failure?

A10: Clinical trials like the Cardiac Insufficiency this compound Study (CIBIS) have shown that this compound significantly improves symptoms and reduces mortality in patients with chronic heart failure. [, , ] While other beta-blockers like carvedilol and metoprolol are also effective, studies comparing their efficacy have yielded varying results. [, ]

Q10: What are the potential benefits of combining this compound with other drugs in specific patient populations?

A11: Studies suggest that combining this compound with other antihypertensive agents like amlodipine can significantly improve blood pressure control in patients who haven't responded well to monotherapy. [] Additionally, adding this compound to standard treatment in heart failure patients with preserved ejection fraction has shown potential benefits in specific subgroups. []

Q11: What are some common side effects of this compound?

A12: Although generally well-tolerated, this compound can cause side effects like bradycardia (slow heart rate), fatigue, dizziness, and cold extremities. [, , ] These side effects are often dose-dependent and can be minimized by starting with a low dose and titrating it gradually based on patient response and tolerance. [, ]

Q12: Are there specific patient populations where this compound use should be approached with caution?

A13: this compound should be used cautiously in patients with pre-existing bradycardia, heart block, or severe heart failure. [] Careful dose adjustments and close monitoring are crucial in these patients to minimize the risk of adverse events.

Q13: What analytical methods are commonly used to quantify this compound in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), is widely employed to quantify this compound in biological samples like plasma or cell lysates. [, , ] These methods offer high sensitivity and selectivity for accurate determination of this compound concentrations.

Q14: Are there any specialized formulations of this compound available?

A15: Aside from oral tablets, this compound is also available as a transdermal patch. [] This formulation can provide more stable drug levels and potentially reduce certain side effects compared to oral administration. []

Q15: What are some areas for future research on this compound?

A16: Further research is needed to optimize the use of this compound in specific patient populations, such as those with chronic obstructive pulmonary disease (COPD) or elderly patients with hypertension and diabetes. [, ] Additionally, exploring the potential benefits of this compound in delaying the progression of heart failure and reducing cardiovascular events warrants further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。